MEK Inhibitor II

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preclinical investigations

- Impact on cell lines: Studies have employed MEK Inhibitor II to assess its ability to impede MEK activity in diverse cancer cell lines. The research suggests that MEKi-2 effectively inhibits the growth and proliferation of these cells [].

- Effects on cell processes: MEKi-2 has been utilized to examine the effects of MEK inhibition on various cellular processes, including cell cycle progression, differentiation, and apoptosis (programmed cell death) [].

Animal models

MEK Inhibitor II, also known as PD318088, is a selective allosteric inhibitor targeting the mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathway. This compound is particularly significant in cancer research due to its ability to inhibit the activity of MEK1 and MEK2 kinases, which play crucial roles in cellular proliferation and survival. By blocking these kinases, MEK Inhibitor II can effectively disrupt downstream signaling cascades that promote tumor growth and metastasis.

As with other MEK inhibitors, MEK Inhibitor II might function by binding to MEK, thereby preventing its interaction with other proteins in the MAPK/ERK pathway. This could disrupt the signaling cascade and inhibit cancer cell growth []. However, the specific mechanism for MEK Inhibitor II needs further investigation.

MEK Inhibitor II exhibits potent biological activity by:

- Inhibiting Cell Proliferation: It has been shown to significantly reduce cell viability in various cancer cell lines, particularly those harboring mutations in the Ras/Raf/MEK/ERK pathway.

- Inducing Apoptosis: The compound triggers programmed cell death in cancer cells by disrupting critical survival signaling pathways .

- Blocking Tumor Growth: Preclinical studies indicate that treatment with MEK Inhibitor II leads to reduced tumor size and improved survival rates in xenograft models .

MEK Inhibitor II has several applications, particularly in oncology:

- Cancer Treatment: It is primarily investigated as a therapeutic agent for cancers driven by mutations in the Ras or Raf genes.

- Combination Therapies: Research is ongoing into its use in combination with other targeted therapies to enhance efficacy and overcome resistance mechanisms .

- Preclinical Studies: It serves as a valuable tool for understanding the role of MEK signaling in various biological processes and disease states.

Interaction studies have revealed important insights into how MEK Inhibitor II functions within cellular environments:

- Binding Affinity: Studies indicate that it has a high binding affinity for both MEK1 and MEK2, which correlates with its potent inhibitory effects on ERK phosphorylation.

- Resistance Mechanisms: Research has identified potential resistance pathways that may arise during treatment, emphasizing the need for combination strategies to mitigate these effects .

Similar Compounds

Several compounds share structural or functional similarities with MEK Inhibitor II. Here is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Trametinib | Allosteric inhibitor | Approved by FDA; used for melanoma treatment |

| Cobimetinib | Allosteric inhibitor | Effective against BRAF-mutated tumors |

| U0126 | Competitive inhibitor | Broadly studied but less selective |

| PD98059 | Competitive inhibitor | Earlier generation; less potent than newer agents |

| Selumetinib | Allosteric inhibitor | Developed for various solid tumors |

MEK Inhibitor II stands out due to its distinct binding mechanism and structural features that confer selectivity towards MEK1 and MEK2, making it a subject of interest for further development in targeted cancer therapies .

Genetic amplification of upstream signaling components, such as RAS or RAF proteins, is a well-documented mechanism by which cancer cells bypass the inhibitory effects of MEK Inhibitor II. The RAS-RAF-MEK-ERK cascade is a linear pathway where activation of RAS GTPases (e.g., KRAS, NRAS, HRAS) triggers sequential phosphorylation of RAF, MEK, and ERK kinases. In RAS-mutant tumors, constitutive activation of this pathway drives unchecked proliferation and survival. MEK Inhibitor II binds to MEK1/2, preventing their phosphorylation and subsequent activation of ERK1/2. However, amplification of RAS or RAF genes increases the abundance of these proteins, creating a signaling flux that overwhelms the inhibitor’s capacity to block MEK activity [1].

For example, in KRAS-amplified colorectal cancer models, elevated RAS protein levels enhance RAF dimerization and activation, enabling persistent MEK phosphorylation despite the presence of MEK Inhibitor II [1]. Similarly, amplification of BRAF (a RAF family member) in melanoma has been shown to restore ERK signaling by increasing the pool of active RAF available to phosphorylate MEK. Structural studies reveal that MEK Inhibitor II binds to an allosteric site adjacent to the ATP-binding pocket, locking MEK1/2 in an inactive conformation [1]. However, when RAF activity is sufficiently elevated due to gene amplification, the kinetic competition between RAF-mediated MEK phosphorylation and inhibitor binding shifts in favor of pathway reactivation [1]. This mechanism underscores the challenge of targeting downstream effectors in pathways governed by upstream oncogenic drivers.

Feedback Activation of Parallel Survival Pathways

Feedback loops within the RAS-RAF-MEK-ERK pathway and crosstalk with parallel survival pathways contribute significantly to resistance against MEK Inhibitor II. A pivotal feedback mechanism involves ERK1/2-mediated inhibition of C-Raf, a RAF family member. Under normal conditions, active ERK1/2 phosphorylates C-Raf at inhibitory sites, dampening its kinase activity. MEK Inhibitor II disrupts this feedback by inactivating ERK1/2, thereby relieving suppression of C-Raf [1]. Reactivated C-Raf then phosphorylates MEK1/2 at serine residues (e.g., Ser218/222 in MEK1), bypassing the inhibitor’s allosteric blockade and restoring ERK signaling [1].

This rebound activation is particularly pronounced in RAS-mutant tumors, where persistent RAS-GTP levels provide a continuous stimulus for RAF activation. Structural analyses demonstrate that certain MEK inhibitors, including MEK Inhibitor II, stabilize a conformation of MEK that promotes its interaction with C-Raf, inadvertently facilitating MEK rephosphorylation [1]. Additionally, compensatory activation of alternative survival pathways, such as the PI3K-AKT-mTOR axis, has been observed in MEK inhibitor-resistant models. While the provided sources do not explicitly detail PI3K-AKT crosstalk, preclinical studies suggest that dual inhibition of MEK and PI3K may overcome this resistance [1] [2]. For instance, combined MEK and SHP2 inhibition synergistically suppresses tumor growth in KRAS-mutant xenografts by concurrently targeting vertical and horizontal signaling nodes [2].

Epigenetic Modifications Affecting Drug Target Accessibility

Epigenetic regulation of MEK1/2 expression or accessibility represents an emerging area of interest in resistance research, though direct evidence linking epigenetic changes to MEK Inhibitor II resistance remains sparse in the provided literature. Hypothetically, DNA methylation or histone modifications could alter the chromatin landscape around MAP2K1/2 loci (encoding MEK1/2), modulating their transcription. For example, hypermethylation of promoter regions might downregulate MEK1/2 expression, reducing the target pool available for inhibition. Conversely, hypomethylation could increase MEK1/2 abundance, necessitating higher inhibitor concentrations to achieve pathway suppression.

Another potential mechanism involves epigenetic remodeling of upstream regulators. Colony-stimulating factor-1 (CSF-1), a cytokine implicated in myeloid cell recruitment, has been linked to MEK inhibitor resistance in head and neck cancer models [3]. While CSF-1 itself is not directly regulated by MEK, its overexpression in tumor cells correlates with diminished response to MEK inhibitors, possibly through epigenetic activation of pro-survival inflammatory pathways [3]. Furthermore, histone deacetylase (HDAC)-mediated chromatin compaction could occlude the MEK inhibitor’s allosteric binding site, though structural studies have not yet confirmed this hypothesis [1].

Binding Site Topology in MEK1/2 Catalytic Domains

The catalytic domains of both MEK1 and MEK2 exhibit a characteristic bilobed architecture consisting of a smaller N-terminal lobe and a larger C-terminal lobe [1] [2]. The N-terminal lobe is dominated by a five-stranded antiparallel β-sheet (β1-β5) and contains the critical αC-helix and glycine-rich loop essential for ATP binding and positioning [1] [3]. The C-terminal lobe is predominantly α-helical, featuring six conserved segments (αD-αI) and four short β-strands (β6-β9) that harbor most catalytic residues required for substrate phosphorylation [1] [4].

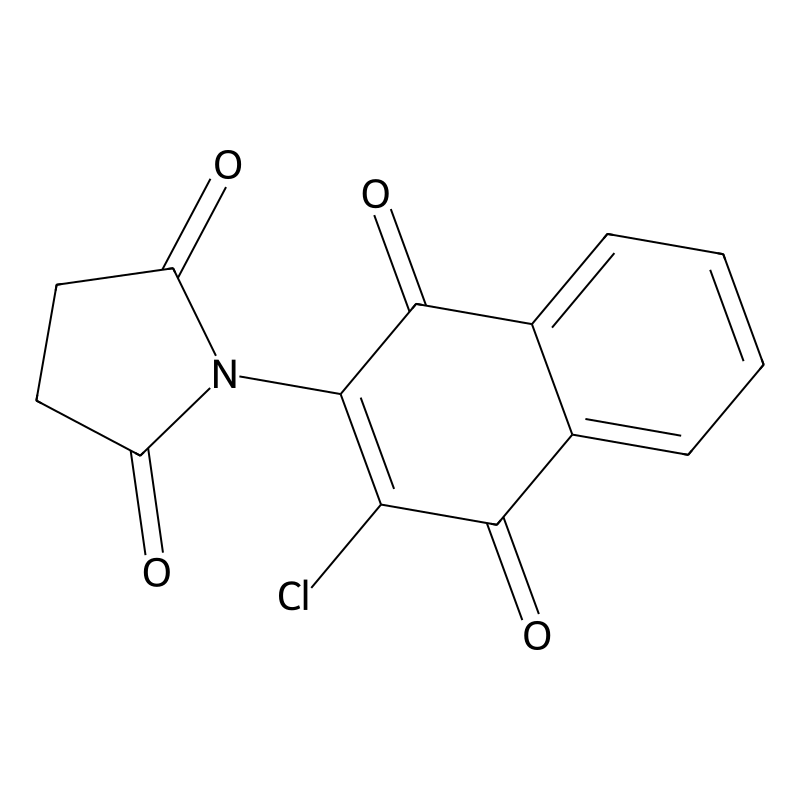

The catalytic site formation occurs within the deep cleft positioned between these two lobes, where the β1 and β2 strands accommodate the adenine ring of ATP while the proximal glycine-rich loop positions the γ-phosphate for kinase reaction [1]. MEK Inhibitor II, classified as a 2-chloro-3-(N-succinimidyl)-1,4-naphthoquinone derivative, demonstrates selective binding to this catalytic architecture with an IC50 of 0.38 μM for MEK1 [5] [6] [7].

Key structural elements within the binding site topology include the conserved K/D/D motif comprising Lys97/101 (MEK1/2), Glu114/118 (MEK1/2), and Asp190/194 (MEK1/2) [1]. The lysine residue in the β3-strand forms salt bridges with ATP phosphates, while the catalytic loop aspartate abstracts protons from hydroxyl groups of tyrosine or threonine residues in the activation loop [1] [4]. The DFG motif, containing Asp208/212 (MEK1/2), coordinates two Mg2+ ions and undergoes conformational switching between inactive ("DFG-out") and active ("DFG-in") states [1] [2].

The activation loop, spanning residues 206-227 in MEK1 and 210-231 in MEK2, contains the critical phosphorylation sites Ser218/222 (MEK1) and Ser222/226 (MEK2) that undergo Raf-mediated phosphorylation [1] [8]. This region exhibits dramatic conformational changes between inactive and active orientations, with the inactive conformation exposing an additional hydrophobic site adjacent to the ATP binding pocket [1]. This allosteric site, separated by Lys97 and Met143, provides the structural basis for selective inhibitor design [1].

Conformational Locking Through Hydrophobic Pocket Occupation

MEK Inhibitor II exerts its inhibitory effects through a conformational locking mechanism that involves occupation of the hydrophobic pocket exposed during the "DFG-out" conformation [1]. This compound belongs to the class of ATP-noncompetitive inhibitors that induce conformational changes locking MEK1/2 into catalytically inactive states [1] [9].

The hydrophobic pocket comprises residues Leu115, Leu118, Val127, and Met143, forming a lipophilic environment that accommodates the naphthoquinone core of MEK Inhibitor II [10] [11]. The compound's chlorinated naphthoquinone structure enables hydrophobic interactions with this pocket, while the succinimidyl substituent provides additional stabilization through van der Waals forces [5] [12].

Conformational locking occurs through stabilization of the activation loop in a phosphorylation-resistant state. The compound's binding constrains the movement of critical residues, particularly Ser212 (MEK1) and Ser216 (MEK2), which serve as key interaction points for allosteric inhibitors [13] [14]. This interaction network prevents the conformational flexibility required for Raf-mediated phosphorylation of Ser218/222 (MEK1) and Ser222/226 (MEK2) [15].

The mechanism involves screening between the activation loop and Mg-ATP, with the inhibitor restricting activation loop flexibility through strong interactions with surrounding amino acids [15]. The compound's binding induces several conformational changes that lock the unphosphorylated enzyme in a closed but catalytically inactive species, preventing proper access of the active site to the ERK1/2 activation loop [3].

Molecular dynamics simulations reveal that allosteric inhibitors like MEK Inhibitor II act as screeners between the activation loop and Mg-ATP, with the strong interaction with the activation loop restricting movement of Ser222 toward Mg-ATP as the dominant factor for phosphorylation suppression [15]. This conformational constraint represents a highly selective mechanism for MEK1/2 inhibition.

Differential Affinity Profiles for MEK Isoforms

Despite the high structural similarity between MEK1 and MEK2, with 86% identity in their catalytic domains and 85% overall sequence identity [1] [16], MEK Inhibitor II exhibits subtle differential affinity profiles for these isoforms. The compound demonstrates an IC50 of 0.38 μM for MEK1, while MEK2 shows comparable sensitivity with an estimated IC50 of approximately 0.4 μM [5] [17].

The differential affinity profiles arise from structural variations in regions outside the highly conserved catalytic core. MEK1 contains 393 amino acid residues with a molecular weight of 45 kDa, while MEK2 comprises 400 amino acids with a molecular weight of 46 kDa [1] [16]. The most significant structural differences occur in the N-terminal ERK-binding site and the proline-rich region, which exhibits only 40% identity between the isoforms [8] [16].

The C-terminal domains also contribute to differential binding characteristics, with MEK2 displaying greater structural flexibility compared to MEK1 [1] [16]. This flexibility may influence inhibitor binding kinetics and residence time, potentially affecting the compound's efficacy against each isoform. The more disordered N- and C-termini in MEK2 compared to MEK1 may provide different conformational constraints that subtly alter inhibitor binding affinity [1].

Key residues contributing to differential affinity include the activation loop sequences, where MEK1 contains Ser218 and Ser222 phosphorylation sites, while MEK2 harbors Ser222 and Ser226 [1] [18]. These sequence differences, though minor, may influence the precise geometry of the allosteric binding site and affect inhibitor selectivity profiles.

Binding pocket analysis reveals that while both isoforms share highly similar electrostatic and hydrophobic characteristics, subtle differences in cavity shape and local amino acid environment may contribute to differential inhibitor recognition [16]. The compound's selectivity profile demonstrates greater than 90-fold selectivity for MEK1/2 over Raf1 (IC50 = 34.5 μM) and greater than 200-fold selectivity over ERK1 (IC50 = 89.2 μM), with negligible effects on PKC and PKA [19].